5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde has diverse applications in scientific research:
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but different ring system.
1-(2-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a triazole ring.
5-Hydroxymethyl-2-methoxyphenyl adamantane: Features an adamantane core with a methoxyphenyl group.
Uniqueness
5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H9N3O2 |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-8-5-3-2-4-7(8)10-11-9(6-14)12-13-10/h2-6H,1H3,(H,11,12,13) |
InChI Key |
BLIPRHQHFZZOSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=N2)C=O |
Origin of Product |
United States |
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